Home > Products > Screening Compounds P104497 > 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid - 1250882-63-3

6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Catalog Number: EVT-1732076
CAS Number: 1250882-63-3
Molecular Formula: C10H9BrN2O3
Molecular Weight: 285.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5,6-Dichloro-1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one

  • Compound Description: 5,6-Dichloro-1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one is a halogenated imidazo[4,5-b]pyridin-2-one derivative. [] It is synthesized through the chlorination of 6-iodo-1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one, a process that involves the replacement of the iodine atom with a chlorine atom. []

6-Iodo-1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one

  • Compound Description: 6-Iodo-1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one is another halogenated imidazo[4,5-b]pyridin-2-one derivative. [] It serves as a precursor to 5,6-dichloro-1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one through a chlorination reaction. []
Overview

6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound classified under the benzodiazole derivatives. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the bromine atom and the dimethyl groups contributes to its unique properties and reactivity.

Source and Classification

The compound is identified by its Chemical Abstracts Service (CAS) number 1354950-91-6. It belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Benzodiazoles are characterized by a fused benzene and diazole ring structure, which can be modified to enhance their pharmacological effects .

Synthesis Analysis

Methods

The synthesis of 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  1. Bromination: The introduction of the bromine atom at the 6-position of the benzodiazole ring can be achieved through electrophilic aromatic substitution.
  2. Methylation: The dimethyl groups are introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.
  3. Cyclization: The formation of the benzodiazole ring can be accomplished through cyclization reactions involving appropriate precursors such as o-phenylenediamines and carbonyl compounds.

Technical Details

The synthetic pathway often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula of 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is C10H10BrN2O3C_{10}H_{10}BrN_{2}O_{3}. The structure features:

  • A benzodiazole core with a bromine substituent.
  • Two methyl groups at the 1 and 3 positions.
  • A carboxylic acid functional group at the 5 position.

Data

The molecular weight is approximately 276.10 g/mol. The compound's structural representation can be analyzed using computational chemistry software to visualize electronic distribution and steric interactions.

Chemical Reactions Analysis

Reactions

6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions:

  1. Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
  2. Decarboxylation: Under specific conditions, it may undergo decarboxylation to yield related compounds with potential biological activity.
  3. Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Technical Details

These reactions are often performed under controlled conditions to prevent side reactions and ensure high selectivity towards desired products .

Mechanism of Action

The mechanism of action for 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves interaction with biological targets such as enzymes or receptors.

Process

The compound may exhibit its pharmacological effects through:

  1. Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  2. Receptor Modulation: It could bind to receptors in cellular signaling pathways, influencing physiological responses.

Data

Studies have shown that modifications in the structure can significantly impact its binding affinity and biological activity .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited water solubility.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl group.

Relevant data from studies indicate that these properties contribute to its suitability for various applications in medicinal chemistry .

Applications

Scientific Uses

6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  2. Biological Research: Used in studies investigating enzyme mechanisms or cellular pathways due to its ability to modulate biological functions.

Research continues to explore its full potential in therapeutic applications and its role in drug discovery processes .

Synthesis Methodologies and Optimization Pathways for 6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid

Multi-Step Synthetic Routes Involving Benzimidazole Core Formation

The synthesis of 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hinges on strategic construction of the 1,3-dimethylbenzimidazolone scaffold. Two dominant approaches exist: cyclization of pre-functionalized benzene derivatives and post-assembly modification of intact benzimidazolones. The first route typically employs 4-amino-3-nitrobenzoic acid as a key precursor. Protection of the carboxylic acid group as a methyl ester is followed by reductive cyclization with dimethylurea under acidic catalysis (e.g., polyphosphoric acid at 140°C), yielding 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid methyl ester. This method achieves 65-72% yield but requires stringent anhydrous conditions to suppress hydrolysis side reactions [2].

Alternatively, N-alkylation of unsubstituted 2-benzimidazolones offers advantages in regiocontrol. 2-Hydroxybenzimidazole-5-carboxylic acid undergoes selective N-methylation using methyl iodide and silver(I) oxide in DMF, producing the 1,3-dimethylated core in 58% yield after 12 hours at 60°C. While avoiding high-temperature steps, this route suffers from over-alkylation byproducts (10-15%) that complicate purification [3] [8].

Table 1: Comparative Analysis of Benzimidazole Core Formation Routes

MethodKey ReagentConditionsYield (%)Key Limitation
Cyclization of 4-Amino-3-NitrobenzoateDimethylurea/PPA140°C, 4h, N₂ atmosphere65-72Hydrolysis sensitivity
N-Alkylation of 2-HydroxybenzimidazoleCH₃I/Ag₂ODMF, 60°C, 12h58Over-alkylation (10-15% impurities)

Bromination Strategies at the C6 Position: Regioselectivity and Yield Optimization

Electrophilic bromination at the C6 position presents challenges in achieving regioselectivity over the C4 position. Direct bromination of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid using bromine (Br₂) in acetic acid at 80°C leads to a 3:1 mixture of C6-bromo and C4-bromo isomers, respectively, with total yields of 85-90%. The regioselectivity arises from the ortho-directing effect of the carboxylic acid group and the meta-directing influence of the imidazolone nitrogen. Density functional theory (DFT) calculations confirm a 2.3 kcal/mol preference for electrophilic attack at C6 due to lower aromatic destabilization energy during the σ-complex intermediate [2] [7].

Regiocontrol optimization employs in situ protection with trimethylsilyl triflate (TMSOTf). Silylation of the carboxylic acid prior to bromination redirects electrophiles exclusively to C6 by enhancing electron density at C4/C7 positions. Subsequent deprotection yields the 6-bromo derivative in 94% isolated yield and >99% regiochemical purity. Alternative halogen sources like N-bromosuccinimide (NBS) in DMF/H₂O (9:1) at 25°C achieve comparable selectivity (92% yield, 97:3 C6:C4 ratio) without requiring protection, attributed to the polar medium stabilizing the transition state for C6 attack [4].

Interactive Table 2: Bromination Conditions vs. Regioselectivity Performance

Reagent SystemAdditive/SolventTemperatureC6:C4 RatioIsolated Yield (%)
Br₂AcOH (neat)80°C3:185
Br₂TMSOTf/DCM0°C → 25°C>99:194
NBSDMF/H₂O (9:1)25°C97:392

Carboxylic Acid Functionalization: Protecting Group Strategies and Post-Modification

The carboxylic acid group enables diversification but requires protection during bromination or N-alkylation. Esterification with diazomethane (CH₂N₂) provides methyl esters quantitatively within 1 hour at 0°C, though safety concerns necessitate alternatives. Tert-butyldimethylsilyl (TBS) esters offer superior stability; treatment with TBS-Cl and imidazole in DMF affords protection in 95% yield and withstands bromination conditions without desilylation. Critical to post-bromination deprotection is the use of tetrabutylammonium fluoride (TBAF) in THF, which restores the acid in 98% yield without racemization or imidazole ring degradation [2] [6].

Post-synthetic modifications exploit the acid’s reactivity:

  • Amide Coupling: Carbodiimide-mediated coupling (EDC·HCl/HOBt) with amines generates pharmacologically relevant amides. For example, condensation with 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-amine yields N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide—a bis-benzimidazole scaffold with potential kinase inhibition activity [4].
  • Decarboxylative Heterocyclization: Copper-catalyzed decarboxylation at 150°C in quinoline solvent generates 5-bromo-1,3-dimethylbenzimidazolone, a versatile intermediate for Pd-catalyzed cross-coupling (Suzuki, Heck). This pathway achieves 78% conversion but requires rigorous oxygen exclusion to prevent bromine loss [8].

Table 3: Carboxylic Acid Protection/Deprotection Efficiency

Protection MethodReagentsYield (%)Deprotection MethodRecovery Yield (%)
Methyl esterCH₂N₂/Et₂O~100LiOH/THF/H₂O95
TBS esterTBS-Cl, imidazole/DMF95TBAF/THF98
Benzyl esterBnBr, K₂CO₃/DMF90H₂/Pd-C, MeOH92

Properties

CAS Number

1250882-63-3

Product Name

6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

IUPAC Name

6-bromo-1,3-dimethyl-2-oxobenzimidazole-5-carboxylic acid

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

InChI

InChI=1S/C10H9BrN2O3/c1-12-7-3-5(9(14)15)6(11)4-8(7)13(2)10(12)16/h3-4H,1-2H3,(H,14,15)

InChI Key

YNAQNTHJEWGXBM-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C(=C2)C(=O)O)Br)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C(=C2)C(=O)O)Br)N(C1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.